2-Ethoxybenzo[b]thiophen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxybenzo[b]thiophen-4-ol is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol. . The compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring and an ethoxy group attached to the second carbon atom.
Preparation Methods
The synthesis of 2-Ethoxybenzo[b]thiophen-4-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Ethoxybenzo[b]thiophen-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-Ethoxybenzo[b]thiophen-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, particularly as an impurity in Donepezil, which is used to treat Alzheimer’s disease. The compound’s unique structure also makes it a subject of interest in the development of new drugs and therapeutic agents. In industry, it may be used in the production of materials with specific properties, such as corrosion inhibitors or organic semiconductors .
Mechanism of Action
The mechanism of action of 2-Ethoxybenzo[b]thiophen-4-ol is closely related to its role as an impurity in Donepezil. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, which helps improve cognitive function in patients with Alzheimer’s disease. The specific molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with similar targets as Donepezil.
Comparison with Similar Compounds
2-Ethoxybenzo[b]thiophen-4-ol can be compared with other thiophene derivatives, such as 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and 3-((λ3-Oxidanylidene)(propylamino)methyl)-2-ethoxybenzo[e]-[1,2]oxaphosphinine-2-oxide . These compounds share similar structural features, such as the thiophene ring, but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific ethoxy and hydroxyl groups, which contribute to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-ethoxy-1-benzothiophen-4-ol |
InChI |
InChI=1S/C10H10O2S/c1-2-12-10-6-7-8(11)4-3-5-9(7)13-10/h3-6,11H,2H2,1H3 |
InChI Key |
MYMPQNOSOMLURD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.